

An In-depth Technical Guide on the Mammalian and Ecotoxicology of Benzthiazuron

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Compound of Interest

Compound Name: **Benzthiazuron**

Cat. No.: **B162183**

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Disclaimer: **Benzthiazuron** is an obsolete herbicide, and as such, publicly available data on its toxicology is limited.^[1] Much of the specific quantitative data from original regulatory submissions is not readily accessible. This guide synthesizes the available information on **benzthiazuron** and its parent compound, benzothiazole, to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction to Benzthiazuron

Benzthiazuron (IUPAC name: 1-(1,3-benzothiazol-2-yl)-3-methylurea) is a urea-based herbicide formerly used for pre-emergence control of annual broadleaved weeds in crops such as sugar beets and spinach.^[1] Although no longer in use, its environmental fate and toxicological profile remain of interest for assessing the long-term impact of legacy pesticides. According to its GHS classification, **benzthiazuron** is considered harmful if swallowed.^[2] It is also reported to be a skin and eye irritant.^[1]

Chemical Structure:

- CAS Number: 1929-88-0^[2]
- Molecular Formula: C₉H₉N₃OS^[2]
- Synonyms: N-(2-Benzothiazolyl)-N'-methylurea, BAY 60618, Gatnon^[2]

Mammalian Toxicity

The mammalian toxicity of **benzthiazuron** is characterized as moderate for acute oral exposure.[\[1\]](#) Detailed studies on chronic, reproductive, or carcinogenic effects are not widely available in the public domain. The data presented below is a combination of information on **benzthiazuron** and its core chemical structure, benzothiazole.

Acute toxicity studies are designed to assess the adverse effects occurring within a short time of administration of a single dose of a substance.[\[3\]](#) For **benzthiazuron**, the primary concern is moderate toxicity upon ingestion.[\[1\]](#)

Table 1: Acute Mammalian Toxicity Data for **Benzthiazuron** and Benzothiazole

Endpoint	Species	Route	Value	Substance	Reference
LD ₅₀	Rat/Mouse	Oral	380 - 900 mg/kg	Benzothiazole	[4]
Hazard Class	-	Oral	Acute Tox. 4 (Harmful if swallowed)	Benzthiazuron	[2]

| Irritation | - | Skin/Eye | Irritant | **Benzthiazuron** |[\[1\]](#) |

LD₅₀ (Median Lethal Dose): The dose required to kill 50% of a test population.

Information regarding the chronic toxicity of **benzthiazuron** is scarce. However, studies on related benzothiazole compounds have indicated potential adverse effects upon chronic exposure, including the inhibition of thyroxine release and the induction of tumors.[\[5\]](#) A study on 2-mercaptopbenzothiazole (2MBZT) established a No-Observed-Adverse-Effect Level (NOAEL) of 14 mg/kg/day in a 20-month dietary study in mice, with kidney changes observed at higher doses.[\[4\]](#)

Ecotoxicology

Ecotoxicology studies evaluate the harmful effects of chemical substances on ecosystems. For **benzthiazuron**, the available data suggests a low to moderate risk for aquatic organisms.[\[1\]](#) It has a high potential to leach into groundwater based on its physicochemical properties.[\[1\]](#)

Aquatic toxicity is typically assessed using organisms from three trophic levels: algae (producers), daphnids (primary consumers/invertebrates), and fish (vertebrates).^[6] While specific quantitative data for **benzthiazuron** is not available, the general assessment indicates a low risk for acute fish toxicity.^[1]

Table 2: Summary of Aquatic Ecotoxicity for **Benzthiazuron**

Organism	Endpoint	Duration	Classification	Reference
Fish	Acute Toxicity (LC ₅₀)	96 hours	Low Toxicity	[1]

| Aquatic Organisms | General Risk | - | Low to Moderate |^[1] |

LC₅₀ (Median Lethal Concentration): The concentration in water that kills 50% of a test population. EC₅₀ (Median Effective Concentration): The concentration that causes a non-lethal effect (e.g., immobilization in Daphnia) in 50% of a test population.^[6]

Data on the toxicity of **benzthiazuron** to terrestrial organisms like birds and earthworms is not readily available. General assessments for pesticides often use surrogate species to evaluate risk.^[7] For instance, earthworm toxicity tests can involve contact filter paper assays or soil bioassays to determine LC₅₀ values over periods like 48 hours or 14 days.^{[8][9]}

Experimental Protocols

Toxicological assessments of chemicals like **benzthiazuron** follow internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).^{[10][11]} These protocols ensure data consistency and reliability.

- Acute Oral Toxicity (OECD 423 - Acute Toxic Class Method): This method involves a stepwise procedure with a small number of animals (typically rats) per step.^[12] The procedure starts with a dose from a series of defined levels (e.g., 5, 50, 300, 2000 mg/kg body weight). Depending on the outcome of mortality or morbidity, the next step involves dosing at a higher or lower level until the toxic class can be determined. Observations are made for at least 14 days.^[13]

- Skin and Eye Irritation (OECD 404 & 405): These tests, typically performed on rabbits, involve applying the substance to the skin or into the eye and observing for effects like erythema, edema, or corneal opacity over a set period.[12]
- Fish, Acute Toxicity Test (OECD 203): This test determines the LC₅₀ of a substance in fish, commonly rainbow trout or zebrafish.[11] Fish are exposed to various concentrations of the chemical in water for 96 hours, and mortality is recorded.[6]
- Daphnia sp. Acute Immobilisation Test (OECD 202): Daphnia magna, a small freshwater crustacean, is exposed to the test substance for 48 hours.[14] The endpoint is immobilization, which is recorded to calculate the EC₅₀.[6]
- Alga, Growth Inhibition Test (OECD 201): This test exposes a population of green algae to the chemical for 72 hours. The inhibition of growth is measured (e.g., by cell counts) to determine the EC₅₀.[6]

Environmental Fate and Mechanism of Action

Benzthiazuron is moderately persistent in soil and has a high potential for leaching into groundwater.[1] The broader class of benzothiazoles can undergo several degradation processes in the environment.

- Biodegradation: Microbial cultures, particularly strains of *Rhodococcus*, have been shown to degrade benzothiazoles.[15] The degradation pathway often involves successive oxidations. [15]
- Photodegradation: Benzothiazoles can be degraded by sunlight. Hydroxylation is a primary transformation pathway under UV light.[16]
- Transformation Products: Environmental degradation can lead to the formation of various transformation products, such as hydroxylated derivatives.[16][17]

The diagram below illustrates the potential environmental pathways for a substance like **benzthiazuron**.

Caption: Environmental fate and transport pathways for **benzthiazuron**.

Specific details on the molecular signaling pathways disrupted by **benzthiazuron** in mammals are not available in the reviewed literature. For herbicides of the urea class, the primary mode of action in plants is the inhibition of photosynthesis at photosystem II. The toxic effects observed in mammals are generally off-target and occur at much higher concentrations. The general toxicity observed (e.g., CNS and respiratory depression for benzothiazole) suggests non-specific mechanisms of action at high doses.[4]

The following diagram illustrates a generalized workflow for assessing the toxicity of a chemical substance.



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Caption: Generalized workflow for chemical toxicity assessment.

Conclusion

Benzthiazuron is an obsolete herbicide with moderate acute oral toxicity in mammals and a low to moderate risk profile for aquatic ecosystems.^[1] Due to its discontinued use, the available public data is limited, particularly concerning quantitative chronic toxicity values and specific mechanisms of action. The assessment of its toxicological profile relies on data from its parent compound, benzothiazole, and adherence to standardized OECD testing guidelines. Its environmental persistence and potential for groundwater leaching highlight the importance of understanding the long-term impacts of legacy pesticides.^[1] Further research into the degradation pathways and potential endocrine-disrupting effects of benzothiazole derivatives is warranted to fully characterize the risks associated with this class of compounds.^[18]

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